Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) is a complex organometallic compound It features a ruthenium(II) center coordinated to a chloro ligand and a chiral sulfonamide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) typically involves the coordination of the ruthenium(II) center with the chiral sulfonamide ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base, such as triethylamine, and are carried out in solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Biology: The compound has potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It can be used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II) involves its interaction with molecular targets such as DNA or enzymes. The ruthenium center can coordinate to nucleophilic sites on DNA, leading to the formation of adducts that inhibit DNA replication and transcription. This interaction can trigger apoptosis in cancer cells, making it a potential anticancer agent.
Biological Activity
Chloro{N-[(1R,2R)-2-[(S)-[2-[[1,2,3,4,5,6-eta)-4-methylphenyl]methoxy]ethyl]amino]-1,2-diphenylethylmethanesulfonamidato}ruthenium(II), commonly referred to as a ruthenium(II) complex, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Anticancer Activity
Ruthenium(II) complexes have been extensively studied for their potential as anticancer agents. The compound demonstrates notable cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have shown that this ruthenium complex exhibits cytotoxic effects against several cancer cell lines including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound:
These values suggest that the compound is more effective than traditional chemotherapeutics like cisplatin in certain contexts.
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and inhibition of topoisomerase II activity. Studies indicate that the ruthenium complex can disrupt DNA replication and transcription by binding to DNA and causing double-strand breaks. This was confirmed through molecular docking studies which revealed high binding affinities to DNA and BCL-2 proteins, enhancing its potential as an anticancer agent .
Antibacterial Activity
The antibacterial properties of ruthenium(II) complexes have garnered attention due to their effectiveness against resistant strains of bacteria.
Efficacy Against Pathogens
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured during susceptibility testing are indicative of its effectiveness:
These results highlight the potential application of this ruthenium complex in treating bacterial infections, particularly those resistant to conventional antibiotics.
Antioxidant Activity
In addition to its anticancer and antibacterial properties, the compound has been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay indicated that it possesses strong antioxidant activity with an IC50 value significantly lower than ascorbic acid, a standard antioxidant:
Compound | IC50 (μg/mL) |
---|---|
Chloro{N-...}Ru(II) | 0.04 ± 0.01 |
Ascorbic Acid | 0.14 ± 0.01 |
This suggests that the compound could play a role in mitigating oxidative stress in biological systems .
Properties
Molecular Formula |
C25H29ClN2O3RuS+ |
---|---|
Molecular Weight |
574.1 g/mol |
IUPAC Name |
chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide |
InChI |
InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 |
InChI Key |
BCVCMTQLLURTJX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.